Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)-
Description
Piperazine derivatives are a versatile class of compounds with diverse pharmacological applications, including antihistaminic, antipsychotic, and anticancer activities. The compound Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- features a piperazine core substituted with two sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 1 and a piperidinylsulfonyl group at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S2/c16-14-4-6-15(7-5-14)24(20,21)17-10-12-19(13-11-17)25(22,23)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDPUIRYXKXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170416 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708231-02-1 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=708231-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride and 1-piperidinylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Cyclization Reactions: The presence of the piperazine ring allows for cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative, while oxidation may result in the formation of a sulfone.
Scientific Research Applications
Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Analysis
The key structural distinction of the target compound lies in its dual sulfonyl groups. Below is a comparison with structurally related piperazine derivatives:
Key Observations :
- Dual sulfonyl groups in the target compound may increase hydrophilicity and metabolic stability compared to mono-substituted analogs like 4-CPP or tosyl derivatives .
- The piperidinylsulfonyl group introduces a heterocyclic substituent, differentiating it from benzhydryl or benzyl analogs (e.g., meclizine) .
Pharmacological and Functional Comparisons
Receptor Binding and Selectivity
- Serotonin Receptor Modulation: 4-CPP (1-(4-chlorophenyl)piperazine) acts as a serotonin receptor agonist/antagonist, influencing sympathetic nerve discharge (SND) and cardiovascular parameters . mCPP (1-(3-chlorophenyl)piperazine) exhibits variable effects on SND, likely due to meta-substitution altering receptor interactions .
Antihistaminic Activity
- Meclizine and buclizine (structurally similar to the target compound) are potent antihistamines with benzhydryl substituents. Their activity is attributed to H1 receptor antagonism .
Anticancer and Antituberculosis Activity
- LASSBio-579 (a phenylpiperazine derivative) demonstrates multi-target activity at dopamine and serotonin receptors, reversing catalepsy in psychosis models .
- Cyclopropyl-piperazine methanones (e.g., compound 3c) show dual anticancer and antituberculosis activity, highlighting the role of substituent flexibility .
- Target Compound : The sulfonyl groups may improve tubulin binding, as seen in benzimidazole-piperazine hybrids (e.g., compound 7c in ) .
Metabolic Stability
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-(1-piperidinylsulfonyl)- and its biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 464.97 g/mol
- CAS Number : 16017-53-1
1. Anticancer Activity
Research has demonstrated that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study involving the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives showed potent antiproliferative activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and endometrial (MFE-296) cancer cells. The compounds induced apoptosis and inhibited microtubule synthesis, crucial for cancer cell proliferation and metastasis .
Table 1: Cytotoxicity of Piperazine Derivatives on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HUH7 | 2.14 ± 0.003 |
| MCF7 | 0.63 ± 0.001 |
| HCT-116 | 1.13 ± 0.003 |
| MFE-296 | 2.39 ± 0.005 |
The studies indicate that these piperazine derivatives are significantly more potent than traditional chemotherapeutics like Taxol and can be administered orally .
2. Antimicrobial Activity
Piperazine compounds have also been evaluated for their antimicrobial properties. In vitro studies showed that piperazine derivatives possess strong antibacterial activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | <5 |
| Escherichia coli | <10 |
| Pseudomonas aeruginosa | <15 |
3. Enzyme Inhibition
The compound has been identified as an effective inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
Table 3: Enzyme Inhibition Potency of Piperazine Derivatives
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.002 |
| Urease | 1.21 ± 0.005 |
Mechanistic Insights
The mechanisms underlying the biological activities of piperazine derivatives include:
- Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells.
- Microtubule Synthesis Inhibition : Disruption in microtubule formation prevents cancer cell division.
- Enzyme Inhibition : By inhibiting AChE and urease, these compounds can modulate neurotransmitter levels and reduce pathogen growth.
Case Studies
- Cytotoxicity in Cancer Research : A study published in Cancer Cell highlighted the efficacy of piperazine derivatives against various cancer cell lines, demonstrating their potential as novel anticancer agents .
- Antimicrobial Efficacy : Research conducted on piperazine sulfonamides showed promising results against resistant bacterial strains, suggesting a new avenue for antibiotic development .
Q & A
Basic Question: What are the optimal synthetic routes for introducing sulfonyl groups to the piperazine core in this compound?
Methodological Answer:
The synthesis involves sequential sulfonylation of the piperazine ring. A common approach includes:
Step 1: Reacting piperazine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to selectively sulfonylate one nitrogen.
Step 2: Introducing the piperidinylsulfonyl group via nucleophilic substitution using 1-piperidinesulfonyl chloride.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
